cis-Pinane chemical structure and stereochemistry
cis-Pinane chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of cis-Pinane
Introduction
Pinane (B1207555) (C10H18) is a saturated bicyclic monoterpene that exists as two diastereomers: cis-pinane and trans-pinane.[1] These isomers are derived from the hydrogenation of the naturally abundant terpenes, α-pinene and β-pinene.[1][2] The stereochemistry of the pinane isomers plays a critical role in their application in the pharmaceutical, fragrance, and fine chemical industries.[3][4] Cis-pinane, in particular, is a valuable intermediate in the synthesis of compounds like linalool, geraniol, and citronellol.[5] This guide provides a detailed examination of the chemical structure and stereochemistry of cis-pinane, including quantitative data and relevant experimental protocols for its synthesis and characterization.
Chemical Structure and Stereochemistry
The pinane molecule consists of a bicyclo[3.1.1]heptane skeleton. This structure is characterized by a six-membered ring and a four-membered ring sharing two carbon atoms (the bridgehead carbons). The stereochemical difference between cis- and trans-pinane arises from the relative orientation of the C10 methyl group with respect to the gem-dimethyl bridge.[4]
In cis-pinane, the C2 methyl group and the gem-dimethyl group on the C6 bridge are on the same side of the molecule.[4] This arrangement results in greater steric hindrance compared to the trans isomer, where they are on opposite sides. Pinane has three stereocenters, leading to the existence of enantiomeric pairs for both the cis and trans isomers.
The enantiomers of cis-pinane are:
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(+)-cis-Pinane: (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
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(-)-cis-Pinane: (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane
Quantitative Data
The physical and chemical properties of cis-pinane are summarized in the table below. These properties are essential for its separation, identification, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [1][6] |
| Molar Mass | 138.25 g/mol | [1][6] |
| Boiling Point | 167.2 – 168 °C | [1] |
| CAS Number | 4755-33-3 | [1] |
| Appearance | Colorless liquid | [1] |
Experimental Protocols
Synthesis of cis-Pinane via Hydrogenation of Pinenes
A common and efficient method for synthesizing cis-pinane is the catalytic hydrogenation of α-pinene or β-pinene.[3][7] The stereoselectivity of this reaction is highly dependent on the catalyst and reaction conditions.
Detailed Methodology:
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Catalyst Preparation: A variety of catalysts can be used, with ruthenium (Ru) and modified skeletal nickel catalysts showing high selectivity for cis-pinane.[3][7][8] For instance, a Ru/Al₂O₃ catalyst has been shown to be highly active and selective.[3]
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Reaction Setup: The hydrogenation is typically carried out in a high-pressure autoclave.[3][7] The pinene starting material (α-pinene or β-pinene) is added to the autoclave along with the catalyst. The catalyst loading is typically 3-5% of the pinene weight.[7]
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Hydrogenation: The autoclave is purged multiple times with hydrogen gas before being pressurized to the desired level (e.g., 2.0-3.0 MPa or ~400 Psi).[3][7] The reaction is then heated to the target temperature (e.g., 80-100 °C) and stirred for several hours (e.g., 8-13 hours).[3][7]
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Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) until no further change in the product mixture is observed.[3] Upon completion, the autoclave is cooled, and the hydrogen is vented. The reaction mixture is then filtered to remove the catalyst, yielding the pinane product.[3] With certain catalysts, a conversion rate greater than 99% and a cis-pinane content in the final product of over 95% can be achieved.[7]
Spectroscopic Differentiation of cis- and trans-Pinane
Accurate differentiation between cis- and trans-pinane is crucial for quality control and for understanding structure-activity relationships.[4] Several spectroscopic techniques are employed for this purpose.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most definitive method for the stereochemical assignment of pinane isomers.[4]
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¹H NMR Spectroscopy: The proton NMR spectra of cis- and trans-pinane show subtle but significant differences in chemical shifts and coupling constants due to the different spatial environments of the protons. In cis-pinane, the C10 methyl group is on the same side as the gem-dimethyl bridge, leading to greater steric hindrance, which influences the chemical shifts of nearby protons.[4]
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¹³C NMR Spectroscopy: The steric compression experienced by the C10 methyl group in the cis isomer can cause an upfield shift (the γ-gauche effect) for this carbon and other sterically crowded carbons compared to the trans isomer.[4]
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2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is the gold standard for unambiguous differentiation. A cross-peak between the protons of the C10 methyl group and the protons of the C8/C9 methyl groups in the NOESY spectrum provides direct evidence of their spatial proximity, confirming the cis configuration. The absence of this cross-peak indicates the trans configuration.[4]
Sample Preparation for NMR:
Dissolve approximately 5-10 mg of the pinane sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]
2. Gas Chromatography (GC):
Cis- and trans-pinane have slightly different boiling points and polarities, which allows for their separation using gas chromatography.[4] Typically, the less sterically hindered trans isomer has a shorter retention time on a standard non-polar or slightly polar GC column.[4] When coupled with a mass spectrometer (GC-MS), this technique can separate the isomers and confirm their molecular weight (m/z 138).[4] However, their mass spectral fragmentation patterns are very similar, so differentiation relies on the chromatographic separation.[4]
3. Infrared (IR) Spectroscopy:
IR spectroscopy can distinguish between the isomers based on differences in their overall molecular symmetry. The less symmetrical cis isomer may exhibit a more complex spectrum in the fingerprint region (1500-600 cm⁻¹) compared to the more symmetrical trans isomer.[4] The pattern of peaks corresponding to methyl and methylene (B1212753) bending vibrations (1470-1350 cm⁻¹) will also differ due to the distinct stereochemistry.[4]
Conclusion
The stereochemistry of cis-pinane is a defining feature that dictates its physical properties and chemical reactivity. Its synthesis through the stereoselective hydrogenation of pinenes is a well-established industrial process. The accurate characterization and differentiation of cis-pinane from its trans isomer are reliably achieved through a combination of modern analytical techniques, with NMR spectroscopy, particularly 2D NOESY, providing the most definitive structural elucidation. A thorough understanding of these aspects is fundamental for researchers and professionals involved in drug development, fine chemical synthesis, and the fragrance industry, where stereochemical purity is often paramount.
References
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- 2. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane [comptes-rendus.academie-sciences.fr]
- 4. benchchem.com [benchchem.com]
- 5. foreverest.net [foreverest.net]
- 6. (+-)-cis-Pinane | C10H18 | CID 6429433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN1054595C - Catalytic hydrogenation process preparing cis-pinane from pinene - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
